molecular formula C9H7NO2 B577228 4-Acetyl-3-hydroxybenzonitrile CAS No. 14221-77-3

4-Acetyl-3-hydroxybenzonitrile

Cat. No.: B577228
CAS No.: 14221-77-3
M. Wt: 161.16
InChI Key: VRQHQYFREIIHPA-UHFFFAOYSA-N
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Description

4-Acetyl-3-hydroxybenzonitrile is an organic compound with the molecular formula C9H7NO2 It is characterized by the presence of an acetyl group, a hydroxy group, and a nitrile group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Acetyl-3-hydroxybenzonitrile can be synthesized through several methods. One common approach involves the reaction of 4-hydroxybenzonitrile with acetic anhydride in the presence of a catalyst such as pyridine. The reaction typically occurs under reflux conditions, resulting in the acetylation of the hydroxy group to form the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, green chemistry approaches, such as the use of ionic liquids as solvents and catalysts, are being explored to minimize environmental impact .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of corresponding quinones.

    Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products:

Scientific Research Applications

4-Acetyl-3-hydroxybenzonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-acetyl-3-hydroxybenzonitrile involves its interaction with various molecular targets. The hydroxy group can participate in hydrogen bonding, while the nitrile group can act as a nucleophile in chemical reactions. These interactions can influence the compound’s reactivity and its ability to form complexes with other molecules .

Comparison with Similar Compounds

    4-Hydroxybenzonitrile: Lacks the acetyl group, making it less reactive in certain substitution reactions.

    4-Acetylbenzonitrile: Lacks the hydroxy group, reducing its ability to participate in hydrogen bonding.

    3-Hydroxybenzonitrile: The hydroxy group is positioned differently, affecting its chemical properties and reactivity.

Uniqueness: 4-Acetyl-3-hydroxybenzonitrile is unique due to the presence of both an acetyl and a hydroxy group on the benzene ring, which allows it to participate in a wider range of chemical reactions compared to its similar counterparts .

Properties

IUPAC Name

4-acetyl-3-hydroxybenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO2/c1-6(11)8-3-2-7(5-10)4-9(8)12/h2-4,12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRQHQYFREIIHPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=C(C=C1)C#N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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